REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[S:9][C:8]([NH:10][C:11](=[O:13])[CH3:12])=[N:7][C:6]=1[CH3:14])=O.[C:15]([NH2:19])(=[S:18])[CH2:16][CH3:17].O>CO.[OH-].[O-2].[P-3].[Mo]>[CH2:16]([C:15]1[S:18][CH:2]=[C:3]([C:5]2[S:9][C:8]([NH:10][C:11](=[O:13])[CH3:12])=[N:7][C:6]=2[CH3:14])[N:19]=1)[CH3:17] |f:4.5.6.7|
|
Name
|
|
Quantity
|
71.6 mg
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=C(N=C(S1)NC(C)=O)C
|
Name
|
|
Quantity
|
21.4 mg
|
Type
|
reactant
|
Smiles
|
C(CC)(=S)N
|
Name
|
|
Quantity
|
37.5 mg
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[OH-].[O-2].[P-3].[Mo]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added (25 mL)
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1SC=C(N1)C1=C(N=C(S1)NC(C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |